2-Amino-5-iodobenzamide

Description

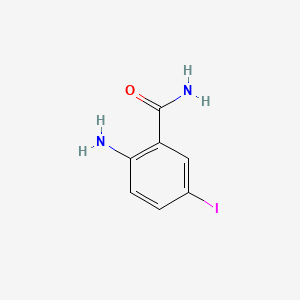

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFQMRDGVYDVAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186331 | |

| Record name | Benzamide, 2-amino-5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32658-67-6 | |

| Record name | 2-Amino-5-iodobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32658-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 2-amino-5-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032658676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2-amino-5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Unseen Scaffolding: A Technical Guide to 2-Amino-5-iodobenzamide and its Pivotal Role in Modern Therapeutics

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Amino-5-iodobenzamide, a critical yet often overlooked intermediate in the synthesis of contemporary pharmaceuticals. While its own history is not one of celebrated discovery, its significance lies in its role as a versatile building block, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has transformed the landscape of oncology. This document will detail the synthesis, and physicochemical properties of this compound, and elucidate its application in the construction of complex, life-saving molecules. We will delve into the mechanistic underpinnings of the therapies it enables, providing a comprehensive resource for professionals in the field of drug discovery and development.

Introduction: The Strategic Importance of a Versatile Intermediate

In the intricate world of medicinal chemistry, the final, pharmacologically active compound often stands in the spotlight, leaving the crucial precursor molecules in the shadows. This compound is a prime example of such an unsung hero. This organic compound, with the chemical formula C₇H₇IN₂O, is an aromatic amide featuring an amino group and an iodine atom on the benzene ring. Its true value is not derived from its inherent biological activity, but from its chemical architecture—a scaffold ripe for synthetic elaboration.

The strategic placement of the amino, iodo, and benzamide functionalities makes it a highly valuable precursor for the construction of various heterocyclic systems that form the core of many therapeutic agents. The iodine atom, in particular, serves as a convenient handle for introducing molecular complexity through powerful cross-coupling reactions, a cornerstone of modern organic synthesis.

This guide will illuminate the path from simple starting materials to this key intermediate and onwards to the final drug product, providing both the "how" and the "why" behind the synthetic strategies employed.

Synthesis and Characterization of this compound

While a singular, seminal publication detailing the initial synthesis of this compound is not prominent in the historical record, its preparation can be achieved through established and reliable synthetic methodologies. The most common approach involves a two-step sequence starting from the readily available 2-aminobenzoic acid.

Synthetic Pathway: From Anthranilic Acid to a Key Intermediate

The synthesis commences with the iodination of 2-aminobenzoic acid (anthranilic acid), followed by the amidation of the resulting carboxylic acid.

Step 1: Iodination of 2-Aminobenzoic Acid

The introduction of an iodine atom onto the aromatic ring is typically achieved via electrophilic aromatic substitution. A common and effective method involves the use of molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide, in an acidic medium like acetic acid.[1][2] This method is economically advantageous as it avoids the need for iodine recovery processes.[1]

Step 2: Amidation of 2-Amino-5-iodobenzoic Acid

The conversion of the carboxylic acid to the primary amide can be accomplished through several standard procedures. A common approach involves the activation of the carboxylic acid, for instance, by converting it to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia.

Detailed Experimental Protocol

The following protocol is a representative, self-validating procedure synthesized from established chemical principles and patent literature for analogous compounds.

Protocol: Synthesis of this compound

Part A: Synthesis of 2-Amino-5-iodobenzoic Acid

-

Reaction Setup: In a well-ventilated fume hood, to a solution of 2-aminobenzoic acid (1 eq.) in glacial acetic acid, add molecular iodine (0.5-1 eq.).

-

Addition of Oxidant: To the stirred suspension, slowly add 30% hydrogen peroxide (1-2 eq.) dropwise. The reaction is exothermic and the temperature should be monitored.

-

Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[1]

-

Work-up and Isolation: Pour the reaction mixture into a large volume of cold water to precipitate the product. Collect the solid by vacuum filtration, wash with cold water to remove residual acid and salts, and dry under vacuum. The crude 2-amino-5-iodobenzoic acid is often of sufficient purity for the next step.

Part B: Synthesis of this compound

-

Acid Chloride Formation: In a dry reaction flask under an inert atmosphere, suspend 2-amino-5-iodobenzoic acid (1 eq.) in an inert solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (1.5-2 eq.) dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Progression: Allow the mixture to warm to room temperature and then heat to reflux until the evolution of HCl and SO₂ gases ceases and the solid has dissolved, indicating the formation of the acid chloride.

-

Amidation: Cool the reaction mixture to 0°C. In a separate flask, prepare a concentrated solution of aqueous ammonia. Slowly add the solution of the acid chloride to the stirred ammonia solution, maintaining a low temperature.

-

Work-up and Isolation: Stir the resulting mixture vigorously for 1-2 hours. The product, this compound, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield the final product.

Characterization

While detailed spectral data for this specific intermediate is not always published, the expected characteristics can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals in the aromatic region corresponding to the protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the amino, iodo, and amide substituents. Protons of the amino and amide groups would appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms, including the carbonyl carbon of the amide group at a characteristic downfield shift.

-

IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations for the primary amine and amide in the region of 3100-3500 cm⁻¹. A strong C=O stretching band for the amide would be prominent around 1640-1680 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (262.05 g/mol ). The isotopic pattern of iodine would also be observable.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Application in Drug Development: The Gateway to PARP Inhibitors

The primary and most significant application of this compound is its role as a key building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[3] PARP inhibitors are a class of targeted cancer therapies that have shown remarkable efficacy in treating cancers with deficiencies in DNA repair mechanisms, particularly those with mutations in the BRCA1 and BRCA2 genes.[4][5]

The Role of PARP in DNA Repair

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular homeostasis, with PARP1 being the most abundant and well-studied member.[6] PARP enzymes are essential for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[6][7] When a single-strand break occurs, PARP1 binds to the damaged DNA and synthesizes a chain of poly(ADP-ribose) (PAR), which acts as a signal to recruit other DNA repair proteins to the site of damage.[6][8]

The "Synthetic Lethality" of PARP Inhibition

In normal, healthy cells, if the PARP-mediated BER pathway is inhibited, the cell can still repair DNA damage, including double-strand breaks (DSBs), through the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is already compromised. These cancer cells become heavily reliant on the PARP pathway for DNA repair and survival.

When these BRCA-deficient cancer cells are treated with a PARP inhibitor, the single-strand breaks that occur naturally during cell division are not repaired. These unrepaired single-strand breaks are converted into more lethal double-strand breaks during DNA replication.[5] Since the HR pathway is also defective, the cancer cells are unable to repair these double-strand breaks, leading to genomic instability and ultimately, cell death. This concept, where the combination of two non-lethal defects (in this case, a BRCA mutation and PARP inhibition) leads to cell death, is known as "synthetic lethality".[5]

This compound in the Synthesis of Olaparib

Olaparib (Lynparza®) is a first-in-class PARP inhibitor approved for the treatment of certain types of ovarian, breast, pancreatic, and prostate cancers.[3] While various synthetic routes to Olaparib have been developed, early medicinal chemistry routes and potential alternative syntheses can utilize intermediates derived from this compound or its corresponding acid. The iodo-substituent provides a key site for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to build the complex heterocyclic core of the final drug molecule.

PARP Inhibition Signaling Pathway Diagram

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Conclusion

This compound stands as a testament to the crucial role of synthetic intermediates in the landscape of modern medicine. While it may not possess the accolades of a blockbuster drug, its contribution is indispensable. This guide has provided a comprehensive overview of its synthesis, characterization, and its pivotal application in the creation of PARP inhibitors. For the medicinal chemist and the drug development professional, a deep understanding of such key building blocks is fundamental to the innovation of next-generation therapeutics. The strategic utility of this compound underscores the elegance and power of synthetic chemistry to construct molecules that can profoundly impact human health.

References

-

Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. [Link]

-

MDPI. (2022). The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. [Link]

-

PMC. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. [Link]

-

Massive Bio. (2026). Poly Adp Ribose Polymerase. [Link]

-

Massive Bio. (2026). Poly Adp Ribose Polymerase Inhibitor. [Link]

-

PMC. (2013). Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases. [Link]

-

MD Anderson Cancer Center. (2024). What are PARP inhibitors?. [Link]

-

PMC. (2014). The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. [Link]

-

ResearchGate. (n.d.). Overview of the role of PARP1 in DNA repair. PARP1 can bind to DNA.... [Link]

-

MDPI. (2021). Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. [Link]

- Google Patents. (n.d.). KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.

- Google Patents. (n.d.). CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid.

-

NIH. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]

- Google Patents. (n.d.). WO2018038680A1 - Processes for preparing olaparib.

Sources

- 1. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid - Google Patents [patents.google.com]

- 2. CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]

- 3. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. massivebio.com [massivebio.com]

- 6. massivebio.com [massivebio.com]

- 7. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugtargetreview.com [drugtargetreview.com]

A Technical Guide to the Spectroscopic Analysis of 2-Amino-5-iodobenzamide

This guide provides an in-depth exploration of the spectroscopic characteristics of 2-Amino-5-iodobenzamide, a key intermediate in various synthetic and medicinal chemistry applications. The structural elucidation of this molecule is paramount for ensuring reaction success, purity, and for understanding its chemical behavior. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the rationale behind the spectral features, and provide field-proven protocols for data acquisition.

Introduction to this compound

This compound (C₇H₇IN₂O) is an aromatic compound featuring a benzamide core with an amino group at the 2-position and an iodine atom at the 5-position. These functional groups impart specific reactivity and are the primary reporters in the spectroscopic techniques discussed herein. Understanding the electronic environment of each atom and bond is crucial for interpreting the resulting spectra.

Caption: Molecular structure of this compound.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information about the electronic environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted ¹H NMR spectral data for this compound, based on analysis of structurally similar compounds such as 2-aminobenzamide and 2-iodobenzamide. The electron-donating amino group and the electron-withdrawing iodo and amide groups create a distinct pattern of chemical shifts in the aromatic region.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~6.7 | d | ~8.5 | 1H |

| H-4 | ~7.5 | dd | ~8.5, 2.0 | 1H |

| H-6 | ~7.8 | d | ~2.0 | 1H |

| -NH₂ (amino) | ~5.5 | br s | - | 2H |

| -CONH₂ (amide) | ~7.4, 7.9 | br s | - | 2H |

Predicted in DMSO-d₆

Expertise & Experience: Interpreting the ¹H NMR Spectrum

-

Aromatic Protons: The aromatic region is expected to show three distinct signals. The proton at position 3 (H-3) is ortho to the electron-donating amino group, and is therefore expected to be the most shielded (lowest chemical shift). The proton at position 4 (H-4) will be a doublet of doublets due to coupling with both H-3 and H-6. The proton at position 6 (H-6) will appear as a doublet with a small coupling constant, characteristic of meta-coupling.

-

Amine and Amide Protons: The protons of the primary amine (-NH₂) and the primary amide (-CONH₂) are expected to appear as broad singlets. Their chemical shifts can be highly variable and are dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange with residual water.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides a carbon map of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~150 |

| C-2 | ~115 |

| C-3 | ~130 |

| C-4 | ~138 |

| C-5 | ~85 |

| C-6 | ~125 |

| C=O (amide) | ~170 |

Predicted in DMSO-d₆

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

-

Carbonyl Carbon: The amide carbonyl carbon is expected to have the largest chemical shift (most downfield) due to the strong deshielding effect of the double-bonded oxygen.

-

Aromatic Carbons: The carbon attached to the iodine atom (C-5) is predicted to be the most upfield in the aromatic region, a phenomenon known as the "heavy atom effect". The carbon attached to the amino group (C-1) will be significantly downfield. The remaining aromatic carbons will have chemical shifts consistent with their substitution pattern.

Experimental Protocol for NMR Spectroscopy

This protocol outlines a standardized procedure for acquiring high-quality NMR spectra of this compound.

Sample Preparation:

-

Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean, dry vial. Gently vortex or sonicate to ensure complete dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure there are no suspended particles.

-

Cleaning: Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol.

Data Acquisition:

-

Insertion: Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

¹H NMR Acquisition:

-

Pulse Program: Use a standard single-pulse experiment.

-

Spectral Width: ~16 ppm, centered around 8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Use a proton-decoupled single-pulse experiment.

-

Spectral Width: ~240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID).

-

Phasing and Baseline Correction: Phase the spectrum and apply a baseline correction.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Caption: General workflow for NMR analysis.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.

Predicted IR Spectral Data

The following table summarizes the expected major absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400-3200 | Strong, Broad | N-H stretch | Amine (-NH₂) & Amide (-CONH₂) |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| ~1660 | Strong | C=O stretch | Amide I band |

| ~1600 | Medium | N-H bend | Amine/Amide |

| ~1400 | Medium | C=C stretch | Aromatic |

| ~820 | Strong | C-H bend | Aromatic (out-of-plane) |

| ~550 | Medium | C-I stretch | Iodo-aromatic |

Expertise & Experience: Interpreting the IR Spectrum

-

N-H Stretching Region: A broad and strong absorption in the 3400-3200 cm⁻¹ region is a hallmark of N-H bonds and is indicative of both the primary amine and primary amide groups. The broadening is due to hydrogen bonding.

-

Carbonyl Stretching: A strong, sharp peak around 1660 cm⁻¹ is characteristic of the C=O double bond in the amide functional group (Amide I band).

-

Aromatic Region: Peaks corresponding to aromatic C-H and C=C stretching will be present. A strong out-of-plane C-H bending vibration around 820 cm⁻¹ can be indicative of the substitution pattern on the benzene ring.

-

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions that are unique to the molecule, including the C-I stretching vibration.

Experimental Protocol for Solid-State IR Spectroscopy

For solid samples like this compound, the thin solid film or Nujol mull methods are commonly employed.

Thin Solid Film Method:

-

Dissolution: Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.

-

Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.

-

Analysis: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.

Nujol Mull Method:

-

Grinding: Place 1-2 mg of the solid sample in a clean agate mortar. Add one to two drops of Nujol (mineral oil).

-

Mulling: Grind the sample and Nujol together to form a fine, uniform paste.

-

Application: Spread a thin layer of the mull between two salt plates.

-

Analysis: Mount the plates in the spectrometer and acquire the spectrum. Note that the Nujol will show C-H stretching and bending bands in the spectrum.

Section 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method for the analysis of small organic molecules.

Predicted Mass Spectrum Data

The molecular weight of this compound is approximately 262.03 g/mol . The mass spectrum will provide the mass of the molecular ion and characteristic fragment ions.

| m/z | Proposed Fragment | Significance |

| 262 | [M]⁺ | Molecular Ion |

| 246 | [M - NH₂]⁺ | Loss of the amino group |

| 218 | [M - CONH₂]⁺ | Loss of the amide group |

| 135 | [M - I]⁺ | Loss of the iodine atom |

| 120 | [M - I - NH]⁺ | Subsequent loss from the [M - I]⁺ fragment |

| 92 | [C₆H₆N]⁺ | Benzene ring with amino group |

Expertise & Experience: Interpreting the Mass Spectrum

-

Molecular Ion: The peak at m/z 262 corresponds to the intact molecule with one electron removed, confirming the molecular weight.

-

Fragmentation Pathways: The high energy of electron ionization often leads to fragmentation of the molecular ion. Common fragmentation pathways for this molecule are expected to include the loss of the amino group, the entire amide functional group, or the iodine atom. The relative abundance of these fragment ions provides further structural information.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes a general procedure for obtaining an EI mass spectrum.

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

-

Vaporization: Gently heat the probe to vaporize the sample into the ion source.

-

Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight) where they are separated based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

References

-

1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033947). Human Metabolome Database. Available at: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

-

How To Prepare And Run An NMR Sample. ALWSCI. (2025-07-24). Available at: [Link]

-

2-Hydroxy-5-iodobenzamide. PubChem. Available at: [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

-

IR Spectroscopy. Chemistry LibreTexts. (2022-09-05). Available at: [Link]

-

Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews. (2024-06-28). Available at: [Link]

-

Collecting an FTIR Spectrum. Agilent. Available at: [Link]

-

Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. PDF. (2025-08-09). Available at: [Link]

-

The Characterization of 4- and 5-Iodo-2-aminoindan. ResearchGate. Available at: [Link]

-

13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0015687). Human Metabolome Database. Available at: [Link]

-

Mass Spectrometry Ionization Methods. Emory University. Available at: [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. (2016-11-23). Available at: [Link]

-

NMR Sample Preparation. Iowa State University. Available at: [Link]

-

An Introduction to Mass Spectrometry Ionization. JALA. Available at: [Link]

- This nmr was from the iodination of salicylamide experiment. We started with 2-hydroxybenzamide and the product produced is 2-hydroxy-5-iodobenzamide.

2-Amino-5-iodobenzamide mechanism of action in biological systems

An In-depth Technical Guide to the Biological Mechanism of Action of 2-Amino-5-iodobenzamide and its Derivatives

Abstract

The journey to understand the biological activity of this compound and its clinically evaluated derivative, Iniparib (4-iodo-3-nitrobenzamide), is a compelling case study in drug development and mechanistic biology. Initially lauded as a targeted PARP (Poly ADP-ribose polymerase) inhibitor, subsequent rigorous investigation revealed a far more complex and ultimately non-specific mechanism of action. This guide provides a detailed exploration of the current scientific consensus, moving beyond the debunked initial hypothesis to elucidate the true molecular pathways. We will dissect the metabolic activation, the dual mechanisms of non-selective protein modification and induction of oxidative stress, and the resulting downstream cellular consequences. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation into this class of molecules.

Introduction: A Paradigm Shift in Understanding

The benzamide chemical scaffold is a versatile backbone for developing biologically active molecules. Within this family, this compound serves as a foundational structure for various derivatives. The most prominent of these is Iniparib (BSI-201), a compound that garnered significant attention for its potential as a cancer therapeutic.[1] Early preclinical and Phase II clinical data in triple-negative breast cancer were promising, leading to its classification as a PARP1 inhibitor.[1]

However, the scientific narrative took a sharp turn. As Iniparib advanced to Phase III trials, its efficacy proved disappointing, prompting a deeper investigation into its fundamental mechanism.[2][3] It became clear that Iniparib is not a bona fide PARP inhibitor.[2][3] This guide will illuminate the now-accepted mechanisms of action that account for its biological effects: metabolic activation to a reactive species that indiscriminately modifies cellular proteins and triggers severe oxidative stress.

The Debunked Hypothesis: Why Iniparib is Not a PARP Inhibitor

The initial hypothesis was based on preliminary data suggesting Iniparib could inhibit PARP1, an enzyme critical for DNA single-strand break repair.[1] This was an attractive mechanism, as inhibiting PARP in cancers with existing DNA repair deficiencies (like those with BRCA mutations) can lead to synthetic lethality.

However, extensive follow-up studies conclusively demonstrated that neither Iniparib nor its primary metabolites effectively inhibit PARP enzymatic activity at physiologically relevant concentrations.[2][3] Unlike true NAD+-competitive PARP inhibitors, Iniparib failed to show robust activity in PARP cellular assays, did not potentiate the effects of DNA damaging agents like temozolomide in a manner consistent with PARP inhibition, and did not exhibit selective lethality in BRCA-deficient cancer cells.[2][3][4] This fundamental lack of PARP-related activity forced the scientific community to seek alternative explanations for its observed cytotoxicity.

The Current Mechanistic Understanding: A Dual-Pronged Assault

The biological activity of Iniparib is now understood to be a consequence of its metabolic transformation into a highly reactive molecule that causes widespread, non-specific cellular damage. This occurs through two primary, interconnected pathways.

Pathway 1: Metabolic Activation and Non-Selective Covalent Modification

Iniparib (4-iodo-3-nitrobenzamide) itself is relatively inert. Its activity is dependent on intracellular metabolic activation. The molecule undergoes a nitro-reduction pathway, likely converting the nitro group (-NO₂) into a highly reactive nitroso (-N=O) species, 4-iodo-3-nitrosobenzamide.[2][3][5]

This nitroso metabolite is a potent electrophile that readily forms covalent adducts with nucleophilic residues on proteins, primarily the thiol groups of cysteine residues.[2][3][4] Crucially, this modification is not specific to a single protein target. Proteomic studies and biochemical assays have shown that a vast number of cysteine-containing proteins are non-selectively modified by Iniparib's metabolite.[2][6] This widespread, indiscriminate modification of proteins disrupts their structure and function, leading to a general breakdown of cellular homeostasis and contributing significantly to cytotoxicity.

Caption: Metabolic activation of Iniparib and subsequent protein modification.

Pathway 2: Induction of Severe Oxidative Stress

Concurrent with protein modification, Iniparib and its metabolites stimulate a massive increase in intracellular Reactive Oxygen Species (ROS).[7] Transcriptional profiling of cells treated with Iniparib reveals a signature similar to that caused by inhibitors of the mitochondrial electron transport chain (ETC).[7]

The leading hypothesis is that an active metabolite of Iniparib uncouples the ETC from oxidative phosphorylation. This disruption causes electrons to leak from the chain and react directly with molecular oxygen, generating superoxide anions and other ROS. This surge in ROS overwhelms the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and, importantly, DNA. This is supported by the observation that Iniparib treatment induces the Nrf2 transcription factor, a key regulator of the cellular antioxidant response, indicating the cell is actively trying to combat severe oxidative stress.[7]

Caption: Proposed mechanism for Iniparib-induced ROS production.

Downstream Cellular Consequences

The combined effects of widespread protein dysfunction and massive oxidative stress lead to definitive and measurable downstream cellular events.

-

DNA Damage: The increase in ROS directly causes DNA damage, including single and double-strand breaks. This is experimentally observed by the significant increase in phosphorylated Histone H2AX (γH2AX), a sensitive biomarker for DNA double-strand breaks.[5]

-

Cell Cycle Arrest: In response to this overwhelming damage, cellular checkpoint mechanisms are activated, leading to a halt in cell cycle progression. Flow cytometry analysis consistently shows that Iniparib treatment causes cells to arrest in the G2/M phase, preventing them from entering mitosis with damaged DNA.[5]

Pharmacokinetics & Clinical Reality

The pharmacokinetic profile of Iniparib aligns with its mechanism as a prodrug that is rapidly converted and cleared.

| Parameter | Value | Source |

| Plasma Half-Life (t½) | ~10-20 minutes | [8][9] |

| Metabolism | Rapid nitro-reduction and glutathione conjugation | [8][10] |

| Primary Metabolites | Inactive glutathione adducts (~66% of circulating radioactivity) | [8] |

| Active Metabolites (IABM, IABA) | Present at very low concentrations (0.4% and 1.9% of parent drug, respectively) | [8][9] |

Table 1: Summary of Iniparib Pharmacokinetic Parameters.

Iniparib is cleared from the plasma with extreme rapidity.[8][10] The majority of the drug is quickly converted into inactive glutathione adducts for detoxification and excretion.[8][10] This rapid clearance and non-specific mechanism of action likely contributed to its failure in Phase III clinical trials, as achieving a therapeutic window between efficacy and toxicity for such a non-targeted agent is exceptionally difficult.

Key Experimental Protocols

To empower researchers to validate and explore the mechanisms described, this section provides detailed, field-tested protocols for the key assays used to characterize the effects of this compound derivatives.

Protocol: Cellular Reactive Oxygen Species (ROS) Detection

This protocol uses the cell-permeant probe 2',7'–dichlorodihydrofluorescein diacetate (H2DCFDA) to quantify intracellular ROS levels via flow cytometry.

Methodology:

-

Cell Preparation: Culture cells to the desired confluence. On the day of the experiment, harvest the cells (e.g., using trypsin for adherent cells) and prepare a single-cell suspension.

-

Cell Count & Wash: Count the cells and wash them once with sterile, pre-warmed PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Loading with H2DCFDA: Resuspend the cell pellet in pre-warmed culture medium or buffer containing 10-20 µM H2DCFDA.[11] A typical concentration is 1x10⁶ cells/mL.

-

Incubation: Incubate the cells for 30-45 minutes at 37°C in the dark.[11][12] This allows cellular esterases to cleave the acetate groups, trapping the probe inside the cell.

-

Treatment: After incubation, pellet the cells, remove the H2DCFDA solution, and resuspend them in fresh medium containing the test compound (e.g., Iniparib) or controls (e.g., H₂O₂ as a positive control, vehicle as a negative control).

-

Final Incubation: Incubate for the desired treatment period (e.g., 1-6 hours).

-

Analysis: Analyze the cells on a flow cytometer. Excite the oxidized, fluorescent DCF at 488 nm and detect the emission at ~529 nm (typically the FL1 channel).[12] Gate on the live cell population to exclude debris and measure the geometric mean fluorescence intensity.

Caption: Workflow for cellular ROS detection using H2DCFDA.

Protocol: γH2AX Immunofluorescence Staining for DNA Damage

This protocol allows for the visualization and quantification of DNA double-strand breaks by staining for γH2AX foci.

Methodology:

-

Cell Culture & Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with the compound of interest for the desired time.

-

Fixation: Aspirate the medium and fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-30 minutes at room temperature.[13]

-

Washing: Wash the cells three times with PBS, 5 minutes per wash.

-

Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-30 minutes at room temperature to allow antibody access to the nucleus.[13]

-

Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 30-60 minutes.[13][14]

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., mouse monoclonal anti-γH2AX, Ser139) diluted in blocking buffer (typically 1:200 to 1:800) overnight at 4°C in a humidified chamber.[13][15]

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) diluted in blocking buffer for 1-2 hours at room temperature in the dark.[13]

-

Counterstaining & Mounting: Wash three times with PBS. Mount the coverslip onto a microscope slide using an antifade mounting medium containing a nuclear counterstain like DAPI.[13]

-

Imaging & Quantification: Acquire images using a fluorescence microscope. Quantify the number of distinct γH2AX foci per nucleus using image analysis software (e.g., Fiji/ImageJ).[13]

Caption: Workflow for γH2AX immunofluorescence staining.

Protocol: Cell Cycle Analysis via Propidium Iodide Staining

This protocol uses propidium iodide (PI) to stoichiometrically stain cellular DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle by flow cytometry.

Methodology:

-

Cell Harvest: Harvest approximately 1x10⁶ cells per sample. Create a single-cell suspension.

-

Wash: Wash the cells once by resuspending in 3 mL of PBS, centrifuging at 300 x g for 5 minutes, and discarding the supernatant.[16]

-

Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise.[16][17] This step is critical to prevent cell clumping.

-

Incubation: Incubate the cells on ice for at least 30 minutes.[17] Cells can be stored at 4°C in ethanol for several weeks.

-

Rehydration & Staining: Centrifuge the fixed cells (a higher speed may be needed, ~800 x g) and discard the ethanol. Wash the pellet twice with PBS.[17]

-

RNase Treatment: To ensure only DNA is stained, resuspend the pellet in a solution containing RNase A (e.g., 50 µL of 100 µg/mL RNase A).[16][17]

-

PI Staining: Add 400 µL of a 50 µg/mL PI solution and mix well.[16][17]

-

Incubation: Incubate at room temperature for 10 minutes, protected from light.

-

Analysis: Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale. Use pulse processing (e.g., plotting fluorescence area vs. height) to gate out doublets and aggregates. Model the resulting histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Caption: Workflow for cell cycle analysis using propidium iodide.

Conclusion

The investigation into this compound's derivative, Iniparib, serves as a powerful reminder of the complexities inherent in drug action and the necessity of rigorous, unbiased mechanistic validation. The initial, elegant hypothesis of targeted PARP inhibition gave way to a more intricate reality of a prodrug whose activity stems from metabolic activation into a highly reactive species. This species then induces widespread, non-specific cytotoxicity through the dual mechanisms of covalent protein modification and the generation of overwhelming oxidative stress. While Iniparib ultimately failed in the clinic, the detailed elucidation of its true mechanism provides invaluable lessons for future drug development and offers a robust framework for scientists investigating similar chemical entities.

References

-

Liu, X., Shi, Y., Maag, D. X., Palma, J. P., Patterson, M. J., Ellis, P. A., ... & Penning, T. D. (2012). Iniparib nonselectively modifies cysteine-containing proteins in tumor cells and is not a bona fide PARP inhibitor. Clinical Cancer Research, 18(2), 510-523. [Link]

-

University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved January 20, 2026, from a relevant university core facility protocol. [Link]

-

Patel, A. G., De Lorenzo, S. B., Flatten, K. S., Poirier, G. G., & Kaufmann, S. H. (2012). Iniparib nonselectively modifies cysteine-containing proteins in tumor cells and is not a bona fide PARP inhibitor. Clinical Cancer Research, 18(2), 510-523. [Link]

-

University of Iowa Flow Cytometry Facility. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved January 20, 2026, from a relevant university core facility protocol. [Link]

-

Bio-protocol. (2016). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol, 6(1), e1698. [Link]

-

UCL Flow Cytometry. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved January 20, 2026, from a relevant university core facility protocol. [Link]

-

University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved January 20, 2026, from [Link]

-

Li, Y., Wang, H., Wang, Z., & Li, J. (2023). Protocol for quantifying γH2AX foci in irradiated cells using immunofluorescence and Fiji software. STAR Protocols, 4(3), 102463. [Link]

-

Johansson, P., Muslimovic, A., Hultborn, R., & Ekedahl, K. (2011). In-solution staining and arraying method for the immunofluorescence detection of γH2AX foci optimized for clinical applications. BioTechniques, 51(3), 185-189. [Link]

-

Beinke, C., Port, M., Eder, M., & Abend, M. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments, (129), 56351. [Link]

-

Centre for Radiation Protection Research. (n.d.). Gamma-H2AX protocol (optimized for VH10-cells). Retrieved January 20, 2026, from a relevant research center protocol. [Link]

-

News in Proteomics Research. (2012, January 19). Iniparib Nonselectively Modifies Cysteine-Containing Proteins in Tumor Cells and Is Not a Bona Fide PARP Inhibitor. [Link]

-

Semantic Scholar. (n.d.). Cancer Therapy : Preclinical Iniparib Nonselectively Modifies Cysteine-Containing Proteins in TumorCells and IsNot a Bona Fide PARP Inhibitor. Retrieved January 20, 2026, from [Link]

-

JoVE. (2019). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. [Link]

-

Jones, S. F., et al. (2011). Pharmacokinetics and metabolism of iniparib for the treatment of metastatic triple-negative breast cancer (TNBC). Molecular Cancer Therapeutics, 10(11 Supplement), A134. [Link]

-

Solovjeva, L., & Pleskach, N. (2017). Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle. In Cell Cycle Synchronization (pp. 147-156). Humana Press, New York, NY. [Link]

-

Puhalla, S., et al. (2023). Phase II Trials of Iniparib (BSI-201) in Combination with Gemcitabine and Carboplatin in Patients with Recurrent Ovarian Cancer. The Oncologist, 28(2), 123-e131. [Link]

-

Sanofi. (2012). Clinical Study Report: A Phase 1, Open-Label, Non-Randomized Study to Evaluate the Disposition and the Effect on QT/QTc Interval of a Single Intravenous Infusion of [14C]-Iniparib in Patients With Advanced Solid Tumors. [Link]

-

Wang, H., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol, 10(12), e3662. [Link]

-

Eden, P., et al. (2011). Mechanism of action of iniparib: Stimulation of reactive oxygen species (ROS) production in an iniparib-sensitive breast cancer cell line. Molecular Cancer Therapeutics, 10(11 Supplement), A226. [Link]

-

Paoloni, M., et al. (2013). Pharmacokinetics and metabolism of iniParib for the treatment of metastatic triPle-negative breast cancer (tnbc). Poster presented at a scientific conference. [Link]

-

Mateo, J., et al. (2010). Iniparib, a PARP1 inhibitor for the potential treatment of cancer, including triple-negative breast cancer. Current Opinion in Investigational Drugs, 11(12), 1437-1449. [Link]

Sources

- 1. Iniparib, a PARP1 inhibitor for the potential treatment of cancer, including triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Iniparib nonselectively modifies cysteine-containing proteins in tumor cells and is not a bona fide PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Phase II Trials of Iniparib (BSI-201) in Combination with Gemcitabine and Carboplatin in Patients with Recurrent Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. News in Proteomics Research: Iniparib Nonselectively Modifies Cysteine-Containing Proteins in Tumor Cells and Is Not a Bona Fide PARP Inhibitor [proteomicsnews.blogspot.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. sanofi.com [sanofi.com]

- 10. researchgate.net [researchgate.net]

- 11. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 12. abcam.co.jp [abcam.co.jp]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. crpr-su.se [crpr-su.se]

- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 17. ucl.ac.uk [ucl.ac.uk]

The Therapeutic Landscape of 2-Amino-5-iodobenzamide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatility of the Aminobenzamide Scaffold

The 2-amino-5-iodobenzamide moiety represents a versatile chemical scaffold with significant potential in drug discovery and development. While this specific molecule often serves as a key intermediate in the synthesis of more complex heterocyclic systems, the broader class of aminobenzamide derivatives has given rise to a number of clinically important therapeutic agents. The presence of the amino group, the benzamide functionality, and the potential for substitution, such as with iodine, provides a rich chemical space for the design of molecules with tailored pharmacological properties. This guide will provide an in-depth exploration of the established and emerging therapeutic targets of this compound derivatives, with a primary focus on their role as inhibitors of Poly (ADP-ribose) polymerase (PARP) in oncology. We will also delve into other potential applications, providing a comprehensive overview for researchers and drug development professionals.

Primary Therapeutic Target: Poly (ADP-ribose) Polymerase (PARP)

The most prominent and clinically validated therapeutic application of aminobenzamide derivatives is the inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[1][2]

The Central Role of PARP in DNA Damage Repair

PARP1 and PARP2 are key enzymes in the cellular response to DNA damage.[1] They act as DNA damage sensors, binding to single-strand breaks (SSBs) and catalyzing the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[1]

Mechanism of Action: Synthetic Lethality

The therapeutic efficacy of PARP inhibitors in specific cancer types is rooted in the concept of "synthetic lethality." This occurs when the simultaneous loss of two genes or pathways is lethal to a cell, while the loss of either one alone is not. In the context of PARP inhibition, many cancers with mutations in the BRCA1 or BRCA2 genes are deficient in homologous recombination (HR), a major pathway for repairing DNA double-strand breaks (DSBs).

When a PARP inhibitor is administered, SSBs are not efficiently repaired and can degenerate into more cytotoxic DSBs during DNA replication. In healthy cells, these DSBs can be repaired by the intact HR pathway. However, in cancer cells with a compromised HR pathway (i.e., BRCA mutations), the accumulation of unrepaired DSBs leads to genomic instability and ultimately, apoptosis.[3] This selective killing of cancer cells while sparing normal cells is the cornerstone of the therapeutic success of PARP inhibitors.

Clinical Significance and Approved PARP Inhibitors

Several PARP inhibitors, built upon aminobenzamide and related pharmacophores, have received regulatory approval for the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers.[2] Notable examples include Olaparib, Rucaparib, and Niraparib.[4] The indications for these drugs often depend on the specific tumor type, the presence of BRCA mutations (both germline and somatic), and the patient's prior treatment history.[1]

Experimental Protocol: In Vitro PARP1 Inhibition Assay

The following protocol outlines a standard, non-radioactive method for determining the inhibitory potential of a this compound derivative against PARP1.

Objective: To determine the IC50 value of a test compound against human PARP1 enzyme activity.

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP1. The biotinylated histones are then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone H1

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

NAD+

-

Biotinylated NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 0.1% BSA)

-

Test compound (this compound derivative) dissolved in DMSO

-

Positive control inhibitor (e.g., Olaparib)

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

White, opaque 96-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Plate Preparation: Add 5 µL of varying concentrations of the test compound or control inhibitor (in 10% DMSO) to the wells of a 96-well plate. For the no-inhibitor control, add 5 µL of 10% DMSO.

-

Enzyme and Substrate Addition: Prepare a master mix containing assay buffer, histone H1, and activated DNA. Add 20 µL of this mix to each well.

-

Enzyme Addition: Prepare a solution of PARP1 enzyme in assay buffer. Add 10 µL of the enzyme solution to each well to initiate the reaction. For the background control, add 10 µL of assay buffer without the enzyme.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Reaction Termination and Detection:

-

Add 50 µL of a solution containing streptavidin-HRP in a suitable buffer to stop the reaction and bind to the biotinylated histones.

-

Incubate for 30 minutes at room temperature.

-

Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add 50 µL of the chemiluminescent HRP substrate to each well.

-

-

Data Acquisition: Immediately read the luminescence signal using a plate reader.

Data Analysis:

-

Subtract the background luminescence from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Table 1: Hypothetical Inhibitory Activity of this compound Derivatives against PARP1

| Compound | R1 Group | R2 Group | PARP1 IC50 (nM) |

| AIB-001 | H | H | >10,000 |

| AIB-002 | Cyclopropyl | H | 850 |

| AIB-003 | Phenyl | H | 250 |

| AIB-004 | Cyclopropyl | 4-Fluorobenzyl | 50 |

| AIB-005 | Phenyl | 4-Fluorobenzyl | 15 |

| Olaparib | - | - | 5 |

This table presents illustrative data to demonstrate structure-activity relationships. Actual values would be determined experimentally.

Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.

Emerging Therapeutic Targets

While PARP inhibition is the most established therapeutic application, the aminobenzamide scaffold shows promise for targeting other key proteins in cellular signaling.

Histone Deacetylases (HDACs)

The o-aminobenzamide moiety is a known zinc-binding group and a key pharmacophore in certain classes of histone deacetylase (HDAC) inhibitors.[5] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Their dysregulation is implicated in various cancers, making them attractive therapeutic targets. This compound could serve as a starting point for the development of novel HDAC inhibitors.

Experimental Approach for HDAC Inhibition: A common method to assess HDAC inhibition is a fluorometric assay using a substrate that becomes fluorescent upon deacetylation. The IC50 of a test compound can be determined by measuring the reduction in the fluorescent signal in a dose-dependent manner.

Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1)

Research has identified 2-aminobenzimidazole derivatives, which can be synthesized from precursors like 2-aminobenzamides, as selective inhibitors of NOD1.[6] NOD1 is an intracellular pattern recognition receptor that plays a role in the innate immune response by recognizing bacterial peptidoglycans. Dysregulation of NOD1 signaling is associated with inflammatory conditions such as asthma and inflammatory bowel disease.[6] The development of NOD1 inhibitors from the aminobenzamide scaffold could offer new therapeutic avenues for these diseases.

Experimental Approach for NOD1 Inhibition: A cellular assay using a reporter gene, such as NF-κB, downstream of NOD1 activation can be employed. The inhibitory effect of a compound can be quantified by the reduction in reporter gene activity in response to a NOD1 agonist.

Other Potential Applications

The versatility of the aminobenzamide scaffold extends beyond oncology and inflammation.

-

Antimicrobial Agents: Various derivatives of 2-aminobenzamide have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal strains.[7]

-

Radiolabeling: The presence of an iodine atom in this compound makes it suitable for radiolabeling with isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I). This could enable its use in radiopharmaceutical development for imaging or therapeutic applications.[8]

Conclusion and Future Directions

This compound and its derivatives represent a privileged scaffold in medicinal chemistry. The remarkable success of PARP inhibitors in oncology has firmly established the therapeutic potential of this chemical class. Future research will likely focus on several key areas:

-

Overcoming PARP Inhibitor Resistance: The development of next-generation PARP inhibitors that can overcome acquired resistance mechanisms is a critical area of research.

-

Expanding the Target Space: Further exploration of other potential targets, such as HDACs and NOD1, could lead to novel therapies for a wider range of diseases.

-

Combination Therapies: Investigating the synergistic effects of aminobenzamide-based inhibitors with other therapeutic agents, such as immunotherapy or anti-angiogenic drugs, holds significant promise.[4]

The continued exploration of the chemical space around the this compound core, coupled with a deeper understanding of its biological targets, will undoubtedly pave the way for the discovery of new and improved medicines.

References

-

Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Mateo, J., Lord, C. J., & Ashworth, A. (2019). Poly(ADP-ribose) polymerase (PARP) inhibitors: clinical relevance, mechanisms of action and tumor resistance. Seminars in Cancer Biology, 58, 1-13. [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(12), 20084-20096. [Link]

-

Kratochwil, C., Giesel, F. L., & Haberkorn, U. (2016). Advances in Development of Radiometal Labeled Amino Acid-Based Compounds for Cancer Imaging and Diagnostics. Molecules, 21(11), 1509. [Link]

-

Couturier-Maillard, A., et al. (2013). Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors. ACS Chemical Biology, 8(3), 481-486. [Link]

-

OncLive. (2018). PARP Inhibition Enhanced Through Combination in Ovarian Cancer. [Link]

-

MDPI. (2022). Role of Anti-Cancer Peptides as Immunomodulatory Agents: Potential and Design Strategy. [Link]

-

MDPI. (2021). Peptide-Based Agents for Cancer Treatment: Current Applications and Future Directions. [Link]

-

MDPI. (2021). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. [Link]

Sources

- 1. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them | MDPI [mdpi.com]

- 4. onclive.com [onclive.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Advances in Development of Radiometal Labeled Amino Acid-Based Compounds for Cancer Imaging and Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Amino-5-iodobenzamide and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzamide functional group is a cornerstone, forming the structural basis of a multitude of therapeutic agents.[1] The strategic functionalization of the benzamide scaffold allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn dictates its interaction with biological targets.[2] Among the vast array of benzamide derivatives, 2-Amino-5-iodobenzamide has emerged as a particularly valuable building block in the synthesis of complex pharmaceutical agents.[1] While its intrinsic biological activity is not extensively documented, its true significance lies in its role as a versatile precursor for a diverse range of pharmacologically active molecules.[3] The presence of an amino group, an iodine atom, and a carboxamide moiety provides multiple reaction sites for synthetic modifications, making it an ideal starting point for the construction of novel therapeutics.[4] This technical guide provides an in-depth exploration of this compound and its analogs, covering their synthesis, biological activities, and structure-activity relationships, with a focus on their potential in drug discovery and development.

Synthesis of this compound and its Analogs

The synthetic accessibility of this compound and its derivatives is a key factor driving their use in medicinal chemistry. Various methods have been developed for the synthesis of the core structure and its analogs, often involving halogenation and amidation reactions.

Synthesis of the this compound Core

A common route to this compound involves the direct iodination of 2-aminobenzoic acid, followed by amidation. One reported method utilizes the reaction of 2-aminobenzoic acid with molecular iodine in the presence of an oxidizing agent like hydrogen peroxide.[5][6]

Experimental Protocol: Synthesis of 2-Amino-5-iodobenzoic Acid [5][6]

-

To a mixture of 2-aminobenzoic acid and acetic acid, add molecular iodine.

-

Add 30% by weight aqueous hydrogen peroxide dropwise to the mixture.

-

Heat the reaction mixture (e.g., to 50°C) and stir for a designated period (e.g., 1-3 hours).

-

Pour the resulting solution into water to precipitate the product.

-

Collect the crystalline product by filtration.

The resulting 2-amino-5-iodobenzoic acid can then be converted to this compound through standard amidation procedures, for example, by first converting the carboxylic acid to an acid chloride followed by reaction with ammonia.

Synthesis of this compound Analogs

The synthesis of analogs of this compound often involves the reaction of a substituted aniline with a substituted benzoyl chloride.[7] For instance, N-substituted benzamide derivatives can be prepared by reacting 2-iodo-4-substituted anilines with acid chlorides in a suitable solvent like benzene at room temperature.[7]

Another versatile approach for synthesizing 2-aminobenzamide derivatives starts from isatoic anhydride, which can be reacted with various amines to yield a range of N-substituted 2-aminobenzamides.[8][9] This method can be performed using conventional heating or microwave assistance.[8][9]

// Nodes A [label="2-Aminobenzoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Iodination\n(I₂, H₂O₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="2-Amino-5-iodobenzoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Amidation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="this compound\n(Core Structure)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Isatoic Anhydride", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Reaction with\nPrimary/Secondary Amines", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="N-Substituted\n2-Aminobenzamide Analogs", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Substituted Anilines", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Reaction with\nSubstituted Benzoyl Chlorides", fillcolor="#4285F4", fontcolor="#FFFFFF"]; K [label="N,N'-Disubstituted\nBenzamide Analogs", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="Step 1"]; B -> C; C -> D [label="Step 2"]; D -> E; F -> G [label="Alternative Route"]; G -> H; I -> J [label="Alternative Route"]; J -> K; } .dot Caption: Synthetic routes to this compound and its analogs.

Biological Activities and Therapeutic Applications

Benzamide derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. The introduction of specific substituents on the benzamide scaffold can lead to potent and selective inhibitors of various enzymes and receptors.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted therapies for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[10][11][12] The 3-aminobenzamide substructure is a well-established pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, enabling it to bind to the active site of the PARP enzyme.[13] this compound and its analogs, particularly those with the amino group at the 3-position, serve as crucial intermediates in the synthesis of PARP inhibitors.[13] The iodine atom provides a handle for introducing further molecular complexity through cross-coupling reactions to enhance potency and selectivity.[13]

// Nodes DNA_SSB [label="DNA Single-Strand Break (SSB)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PARP1 [label="PARP1 Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; PAR_synthesis [label="Poly(ADP-ribose) Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; BER_recruitment [label="Recruitment of Base\nExcision Repair (BER) Proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; SSB_repair [label="SSB Repair", fillcolor="#34A853", fontcolor="#FFFFFF"];

PARPi [label="PARP Inhibitor\n(e.g., 2-Aminobenzamide analog)", fillcolor="#FBBC05", fontcolor="#202124"]; PARP_trapping [label="PARP Trapping at SSB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Replication_fork_collapse [label="Replication Fork Collapse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DSB_formation [label="DNA Double-Strand Break (DSB) Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

HR_proficient [label="Homologous Recombination (HR)\nProficient Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; DSB_repair_HR [label="DSB Repair", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_survival [label="Cell Survival", fillcolor="#34A853", fontcolor="#FFFFFF"];

HR_deficient [label="Homologous Recombination (HR)\nDeficient Cell (e.g., BRCA mutant)", fillcolor="#F1F3F4", fontcolor="#202124"]; No_DSB_repair [label="No DSB Repair", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_death [label="Cell Death (Synthetic Lethality)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges DNA_SSB -> PARP1; PARP1 -> PAR_synthesis; PAR_synthesis -> BER_recruitment; BER_recruitment -> SSB_repair;

PARP1 -> PARPi [dir=none, style=dashed]; PARPi -> PARP_trapping [label="Inhibition"]; PARP_trapping -> Replication_fork_collapse; Replication_fork_collapse -> DSB_formation;

DSB_formation -> HR_proficient; HR_proficient -> DSB_repair_HR; DSB_repair_HR -> Cell_survival;

DSB_formation -> HR_deficient; HR_deficient -> No_DSB_repair; No_DSB_repair -> Cell_death; } .dot Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylase (HDAC) inhibitors are another important class of anticancer agents. Certain 2-aminobenzamide derivatives have been identified as potent HDAC inhibitors.[14] For example, new orally bioavailable 5-(thiophen-2-yl)-substituted 2-aminobenzamide-series HDAC inhibitors have shown promising antitumor activity in preclinical models.[15] These compounds often feature a surface recognition domain that enhances their interaction with the HDAC enzyme.[15]

Antimicrobial Activity

Derivatives of 2-aminobenzamide have also been investigated for their antimicrobial properties.[8][9] A series of novel 2-aminobenzamide derivatives synthesized from isatoic anhydride demonstrated varying degrees of activity against different bacterial and fungal strains.[8][16] The structure-activity relationship studies revealed that the nature of the substituent on the amide nitrogen plays a crucial role in determining the antimicrobial potency.[8]

Table 1: Biological Activities of Selected Benzamide Analogs

| Compound Class | Target | Example Activity | Reference |

| 2-Aminobenzamide derivatives | HDAC1, HDAC2 | IC50 values in the nanomolar range against HCT116 cancer cells | [15] |

| 2-Aminobenzamide derivatives | Various bacteria and fungi | MIC values ranging from low to moderate against S. aureus, B. subtilis, etc. | [8][9] |

| Diiodinated benzamides | Type III Secretion System (T3SS) in Yersinia | Inhibition of T3SS-mediated cytotoxicity | [2] |

| 2-Aminobenzimidazole derivatives | NOD1 | Selective inhibition of NOD1-induced NF-κB activity | [17] |

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For this compound analogs, several key structural features influence their biological activity.

-

Substitution on the Amide Nitrogen: The nature of the substituent on the amide nitrogen can significantly impact the compound's properties. For instance, in a series of 2-aminobenzamide derivatives, the presence of specific aryl or alkyl groups on the amide nitrogen was found to be critical for their antimicrobial activity.[8]

-

Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring are also important. The iodine atom at the 5-position in this compound not only influences its physicochemical properties but also serves as a key site for further synthetic modifications.[2] The superior reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions makes iodinated benzamides advantageous over their brominated and chlorinated counterparts for the synthesis of complex molecules.[18]

-

Conformational Rigidity: The overall shape and conformational flexibility of the molecule play a role in its binding to the target protein. Introducing rigidifying elements or specific functional groups can enhance binding affinity and selectivity.

// Nodes Core_Scaffold [label="Core Scaffold\n(e.g., this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; Analog_Synthesis [label="Analog Synthesis\n(Varying R₁, R₂, R₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biological_Screening [label="Biological Screening\n(e.g., Enzyme inhibition, Cell-based assays)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SAR_Analysis [label="Structure-Activity Relationship (SAR) Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lead_Optimization [label="Lead Optimization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Preclinical_Development [label="Preclinical Development", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Core_Scaffold -> Analog_Synthesis; Analog_Synthesis -> Biological_Screening; Biological_Screening -> SAR_Analysis; SAR_Analysis -> Lead_Optimization [label="Identify key pharmacophores\nand optimize properties"]; Lead_Optimization -> Analog_Synthesis [style=dashed, label="Iterative Design"]; Lead_Optimization -> Preclinical_Development; } .dot Caption: General workflow for structure-activity relationship studies.

Conclusion and Future Perspectives

This compound and its analogs represent a versatile and valuable class of compounds in drug discovery and development. Their synthetic tractability, coupled with the diverse biological activities exhibited by their derivatives, makes them a highly attractive scaffold for the design of novel therapeutics. The core structure serves as an excellent starting point for the development of potent inhibitors of key biological targets, including PARP and HDACs, with significant potential in oncology. Furthermore, the exploration of their antimicrobial and other pharmacological properties continues to be an active area of research. Future efforts in this field will likely focus on the rational design and synthesis of new analogs with improved potency, selectivity, and pharmacokinetic profiles. The application of computational modeling and advanced screening techniques will further accelerate the discovery of new drug candidates based on the this compound scaffold, solidifying its importance in the arsenal of medicinal chemists.

References

- Enantioselective Synthesis of Atropisomeric Benzamides through Peptide-Catalyzed Bromin

- Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. (n.d.).

- Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel C

- Synthesis of Benzamide. (2021). YouTube.

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media.

- Synthesis and biological evaluation of radioiodinated N-2-(4-piperidyl)ethyl benzamides. (n.d.). Unknown Source.

- Exploring the Structure-Activity Relationship of Diiodinated Benzamides: A Technical Guide. (n.d.). Benchchem.

- Application Notes and Protocols: The Role of 2-Iodobenzamide in the Synthesis of PARP Inhibitors. (n.d.). Benchchem.

- The Potential Biological Activity of 2-Amino-3,5-diiodobenzamide: A Technical Whitepaper for Drug Discovery Professionals. (n.d.). Benchchem.

- Methods to Access 2-aminobenzimidazoles of Medicinal Importance. (n.d.). OUCI.

- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). MDPI.

- Benzamide Preparation

- Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors. (n.d.). PubMed.

- In-Depth Technical Guide to the Biological Activities of Aromatic Amides: A Focus on 2-Iodobenzamide and Its Deriv

- Method for preparing 2-amino-5-iodo benzoic acid. (n.d.).

- An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide. (n.d.).

- Synthesis and evaluation of novel iodin

- Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (n.d.).

- This compound. (n.d.). CymitQuimica.

- Catalytic Approaches to the Synthesis of Amide Bonds. (n.d.). CORE.

- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2025).

- The Synthetic Advantage: A Comparative Guide to Iodin

- The Role of 2-Amino-5-iodopyridine-3-carboxaldehyde in Drug Discovery. (n.d.). Unknown Source.

- common side products in the synthesis of 2-Amino-5-chlorobenzophenone. (n.d.). Benchchem.

- Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. (n.d.). Korea University Pure.

- Method for producing 2-amino-5-iodobenzoic acid. (n.d.).

- Benzamide, 2-amino-5-iodo-. (n.d.). PubChem.

- Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O),...). (n.d.).

- An In-depth Guide to 3-Amino-2-iodobenzamide: Synthesis, Properties, and Applic

- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). NIH.

- PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. (n.d.). PMC - NIH.

- Anti-tumor activity of new orally bioavailable 2-amino-5-(thiophen-2-yl)benzamide-series histone deacetylase inhibitors, possessing an aqueous soluble functional group as a surface recognition domain. (2012). PubMed.

- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). PMC.

- Recent advances in the synthesis and applications of reduced amide pseudopeptides. (n.d.). Unknown Source.